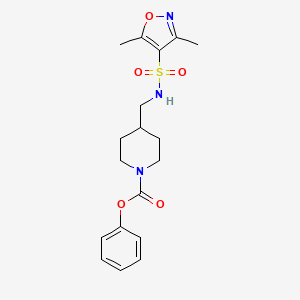

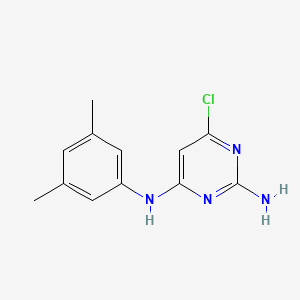

![molecular formula C16H14FNO4S B2978157 5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1259230-53-9](/img/structure/B2978157.png)

5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, also known as FMeSO2-Ph-Gly-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry and drug discovery.

Scientific Research Applications

Fluorescent Molecular Probes

The design and synthesis of fluorescent solvatochromic dyes, which include compounds with structural features similar to "5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid," have been explored. These dyes exhibit strong solvent-dependent fluorescence correlated with solvent polarity, making them useful for developing ultrasensitive fluorescent molecular probes to study various biological events and processes (Diwu et al., 1997).

Hypoglycemic Agents

Research into benzoic acid derivatives has led to the development of repaglinide and related compounds, showcasing significant hypoglycemic activity. These compounds, through structural modifications, have shown to be more effective than some traditional treatments for type 2 diabetes, demonstrating the therapeutic potential of such chemical structures (Grell et al., 1998).

Herbicide Development

The modification of benzoxazinone derivatives, including the introduction of fluorine atoms, has been investigated for improving herbicidal properties. Compounds like "fluorobentranil" have shown enhanced broad-leaf activity and selectivity in agricultural applications, indicating the role of such molecular structures in developing more effective herbicides (Hamprecht et al., 2004).

Organic Compound Interactions

Studies on the electrochemical oxidation of organic compounds, including benzoic acids, in fluorosulfuric acid have provided insights into the reactivity and stability of cation radicals derived from these compounds. Such research contributes to understanding the fundamental interactions and potential applications of these molecules in various chemical processes (Rudenko et al., 1983).

Proton Exchange Membranes

The synthesis of sulfonated poly(p-phenylene) derivatives, incorporating structures related to the specified compound, has been explored for their application in proton exchange membranes. These materials demonstrate significant potential for use in fuel cell technologies due to their high proton conductivity and thermal stability (Ghassemi & McGrath, 2004).

properties

IUPAC Name |

5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4S/c1-11-2-4-12(5-3-11)8-9-23(21,22)18-15-7-6-13(17)10-14(15)16(19)20/h2-10,18H,1H3,(H,19,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZSICFBJGJZRI-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

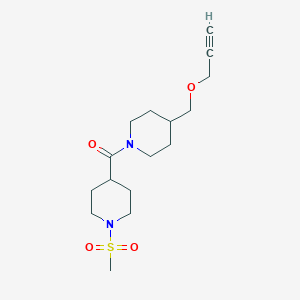

![Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978078.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2978080.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2978081.png)

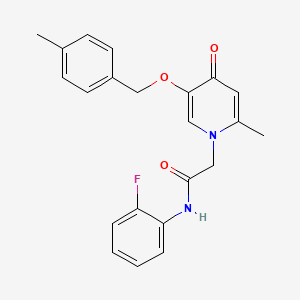

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2978083.png)

![Ethyl 4-((6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2978090.png)

![N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2978093.png)

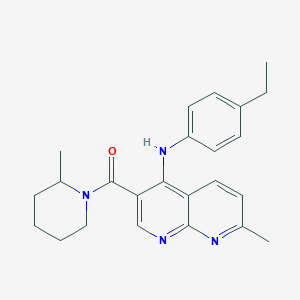

![8-(3-((2,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978097.png)